N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a synthetic organic compound characterized by the presence of a chlorobenzyl group, a furan ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide typically involves the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the oxalamide intermediate with 2-chlorobenzyl chloride in the presence of a base such as triethylamine.
Attachment of the furan ring: The final step involves the reaction of the intermediate with a furan-3-yl derivative, typically under acidic or basic conditions to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chlorobenzyl group can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the design of enzyme inhibitors or receptor modulators.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorobenzyl and furan moieties can enhance its binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N1-(2-chlorobenzyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the furan ring, which may affect its chemical reactivity and biological activity.
N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide: Lacks the chlorine atom, which may influence its binding properties and stability.
Uniqueness
N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is unique due to the combination of the chlorobenzyl and furan moieties, which confer distinct chemical and biological properties. This combination can enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(furan-3-yl)-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c16-12-4-2-1-3-10(12)7-17-14(20)15(21)18-8-13(19)11-5-6-22-9-11/h1-6,9,13,19H,7-8H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSQKEFRAQDDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCC(C2=COC=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.